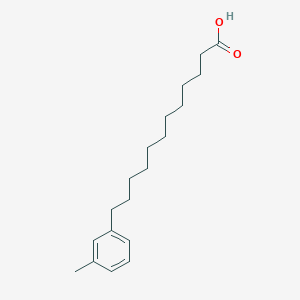
12-(3-Methylphenyl)dodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(3-Methylphenyl)dodecanoic acid is a derivative of dodecanoic acid, characterized by the presence of a 3-methylphenyl group attached to the 12th carbon of the dodecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Methylphenyl)dodecanoic acid typically involves the alkylation of dodecanoic acid with 3-methylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where dodecanoic acid reacts with 3-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a common reducing agent for such transformations.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfo, and halo derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism by which 12-(3-Methylphenyl)dodecanoic acid exerts its effects is primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis in microbial organisms, contributing to its antimicrobial activity. Additionally, the aromatic ring may interact with specific proteins or enzymes, affecting their activity and leading to various biological effects.
相似化合物的比较
Dodecanoic Acid (Lauric Acid): A saturated fatty acid with a 12-carbon chain, known for its antimicrobial properties.
12-Bromododecanoic Acid: A halogenated derivative with potential use in organic synthesis.
12-Hydroxydodecanoic Acid: A hydroxylated derivative with applications in the production of biodegradable polymers.
Uniqueness: 12-(3-Methylphenyl)dodecanoic acid stands out due to the presence of the 3-methylphenyl group, which imparts unique chemical and biological properties. This structural modification enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H30O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
12-(3-methylphenyl)dodecanoic acid |
InChI |
InChI=1S/C19H30O2/c1-17-12-11-14-18(16-17)13-9-7-5-3-2-4-6-8-10-15-19(20)21/h11-12,14,16H,2-10,13,15H2,1H3,(H,20,21) |
InChI 键 |
USJQPZBOUHUGTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11701203.png)
![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11701206.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701212.png)
![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
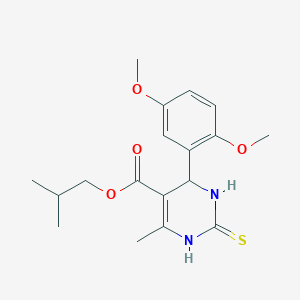
![Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701249.png)
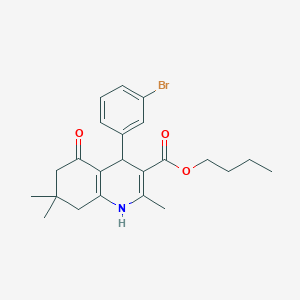

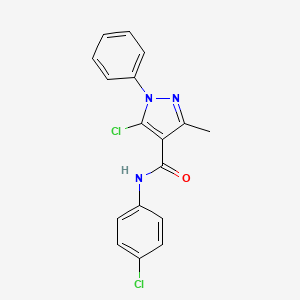
![Ethanone, 1-[4-(4-nitrobenzylidenamino)phenyl]-](/img/structure/B11701281.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11701288.png)
![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol](/img/structure/B11701289.png)
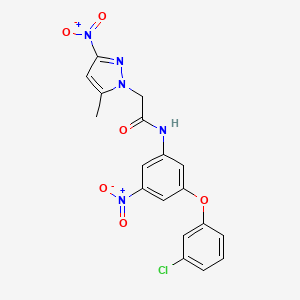
![3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11701300.png)
